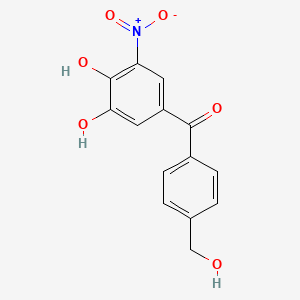
RU-302
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RU-302 is a pan TAM inhibitor that blocks the interface between the TAM Ig1 ectodomain and the Gas6 Lg domain . It effectively blocks Gas6-inducible Axl receptor activation with a low micromolar IC50 in cell assays, and suppresses lung cancer tumor growth .
Molecular Structure Analysis
The molecular formula of this compound is C24H24F3N3O2S . It has a molecular weight of 475.53 . The exact structure can be found in the Certificate of Analysis provided by the manufacturer .Physical And Chemical Properties Analysis
This compound is a solid substance . It is soluble in DMSO at 100 mg/mL with ultrasonic assistance . It has a storage life of 3 years at -20°C in powder form, and 2 years at 4°C .Wissenschaftliche Forschungsanwendungen
Data Management in Scientific Collaborations : Rucio, an open-source software framework, is used in scientific collaborations for data management. It organizes, manages, and accesses data across distributed locations, initially developed for the ATLAS high-energy physics experiment (Barisits et al., 2019).
Neutronic Properties of Reactors : A study on the neutronic characteristics of a thorium reactor, utilizing high-temperature gas-cooled low-power thorium reactor units (RU), focused on fuel blocks and pellets of different configurations (Shamanin et al., 2018).
Creep Behavior of Co-base Superalloy : MAR-M 302, a Co-base superalloy, is used in military and commercial aircraft-turbine engines. This study explored its creep behavior under various temperatures and stresses (Aghaie-Khafri & Binesh, 2010).
Pt–Ru Electrocatalysts for Fuel Cells : This review focuses on the research progress of Pt–Ru electrocatalysts used in fuel cells, considering their material science and electrocatalytic aspects (Petrii, 2008).
Magnetic Behavior in Ru-based Superconducting Ferromagnets : This study investigated the magnetic behavior of Ru-based superconducting ferromagnets, proposing a model to describe various observed magnetic transitions (Nigam et al., 2008).
Electrochemiluminescence of Ruthenium in Bioanalysis : This review discusses the applications of electrochemiluminescence of tris(2,2'-bipyridyl)ruthenium(II) in bioassays, including DNA, immunoassay, and functional nucleic acid sensors (Wei & Wang, 2011).
Technical Feasibility of RU-43 Fuel in Reactors : The feasibility of using recovered uranium (RU) fuel in CANDU-6 reactors was analyzed, focusing on fuel discharge burnup and fuel-cycle cost reduction (Horhoianu & Patrulescu, 2008).
Ruthenium in Solar Cells : A review on dye-sensitized solar cells (DSSCs) highlighted the use of ruthenium-based dyes and their alternatives, including metal-free, quantum-dot, perovskite-based sensitizer, and natural dyes (Shalini et al., 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]phenyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3O2S/c1-16-21(17(2)32-28-16)15-33-22-9-4-3-8-20(22)23(31)30-12-10-29(11-13-30)19-7-5-6-18(14-19)24(25,26)27/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHRNXCFYZERFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[3-[(4r)-2-Azanylidene-5,5-Bis(Fluoranyl)-4-Methyl-1,3-Oxazinan-4-Yl]-4-Fluoranyl-Phenyl]-5-Cyano-Pyridine-2-Carboxamide](/img/structure/B610529.png)
![1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid](/img/structure/B610530.png)
![2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide](/img/structure/B610533.png)